(4-Amino-2-(butylthio)pyrimidin-5-yl)methanol

Medicinal Chemistry Chemical Biology Enzyme Inhibition

Select (4-Amino-2-(butylthio)pyrimidin-5-yl)methanol (CAS 62671-92-5) for its irreplaceable nanomolar APT1/2 inhibition and 1.8-fold isoform selectivity. This 5-hydroxymethyl-2-butylthio-4-aminopyrimidine is not a generic intermediate; it is a defined pharmacophore for palmitoylation research and SAR derivatization. Ensure your studies are built on the exact differentiated scaffold.

Molecular Formula C9H15N3OS
Molecular Weight 213.30 g/mol
CAS No. 62671-92-5
Cat. No. B12924189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Amino-2-(butylthio)pyrimidin-5-yl)methanol
CAS62671-92-5
Molecular FormulaC9H15N3OS
Molecular Weight213.30 g/mol
Structural Identifiers
SMILESCCCCSC1=NC=C(C(=N1)N)CO
InChIInChI=1S/C9H15N3OS/c1-2-3-4-14-9-11-5-7(6-13)8(10)12-9/h5,13H,2-4,6H2,1H3,(H2,10,11,12)
InChIKeyIUFJGPRZFZPXRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Amino-2-(butylthio)pyrimidin-5-yl)methanol: A Versatile Thioether-Functionalized Pyrimidine Scaffold for Targeted Enzyme Inhibition


(4-Amino-2-(butylthio)pyrimidin-5-yl)methanol (CAS 62671-92-5) is a heterocyclic organic compound with the molecular formula C₉H₁₅N₃OS. It is a pyrimidine derivative featuring a 2-butylthioether group, a 4-amino group, and a 5-hydroxymethyl group on the pyrimidine core . This specific substitution pattern is central to its recognition as a pharmacophore in medicinal chemistry [1]. While initially explored as a potential antimicrobial and anticancer intermediate, its most well-characterized and quantifiable biological activity is as an inhibitor of the human acyl-protein thioesterases APT1 and APT2 [2].

Why (4-Amino-2-(butylthio)pyrimidin-5-yl)methanol is Not a Simple Substitute for Other 2-Thioalkyl Pyrimidines


The scientific and industrial utility of (4-Amino-2-(butylthio)pyrimidin-5-yl)methanol is not interchangeable with that of other 2-thioether-substituted pyrimidines or simpler pyrimidine building blocks. Substituting this specific compound with a generic analog would result in the loss of a defined and quantifiable activity profile. The precise combination of the 2-butylthioether group, the 4-amino substituent, and the 5-hydroxymethyl moiety is essential for its reported nanomolar potency against human APT1 (IC₅₀ = 17 nM) and APT2 (IC₅₀ = 30 nM) [1]. Closely related compounds, such as those lacking the 5-hydroxymethyl group (e.g., 2-(butylthio)pyrimidine), or those with altered alkyl chain lengths, are not documented to possess this specific inhibitory profile. The evidence below demonstrates that this is a unique, active chemical entity, not a generic intermediate.

Quantitative Differentiation of (4-Amino-2-(butylthio)pyrimidin-5-yl)methanol Against Comparators


Nanomolar Potency Against Human Acyl-Protein Thioesterase 1 (APT1) Versus Inactive Analogs

(4-Amino-2-(butylthio)pyrimidin-5-yl)methanol exhibits potent inhibition of human acyl-protein thioesterase 1 (APT1) with an IC₅₀ of 17 nM [1]. This level of potency is a key differentiator from the broader class of pyrimidine thioethers, for which no other compound with a directly comparable structure is reported to have activity against this target. For example, the parent scaffold 2-(butylthio)pyrimidine is not reported as an APT1 inhibitor in authoritative public databases . Similarly, a related thioether-containing pyrimidine, 1-allyl-2-(butylthio)-6-hydroxy-pyrimidin-4-one, shows an IC₅₀ of 19,800 nM against a different target (formylpeptide receptor), underscoring that potency is highly dependent on the specific substitution pattern and not inherent to the thioether group alone [2].

Medicinal Chemistry Chemical Biology Enzyme Inhibition

Selectivity Profile: 1.8-Fold Preference for APT1 over APT2

The compound demonstrates a quantifiable selectivity profile within the acyl-protein thioesterase family. It inhibits human APT1 with an IC₅₀ of 17 nM and human APT2 with an IC₅₀ of 30 nM, representing a 1.8-fold preference for APT1 [1]. This level of selectivity is significant because many commercially available APT1/2 inhibitors (e.g., Palmostatin B) act as dual pan-inhibitors with little discrimination between the two isoforms. The ability to differentiate between APT1 and APT2 is a critical advantage for dissecting their distinct biological roles, as APT1 is primarily involved in growth factor signaling, while APT2 has a more prominent role in immune cell function [2].

Selectivity Profiling Target Engagement Enzyme Inhibition

Unique 2-Butylthioether Substituent Confers a Distinct Physicochemical Profile Compared to Alkyl or Aryl Analogs

The 2-butylthioether group provides a unique balance of lipophilicity and steric bulk that is not replicated by other common 2-position substituents. While precise calculated logP and PSA values are not standardized across all vendors, the compound's topological polar surface area (tPSA) is reported as 98.06 Ų and its molecular weight is 213.30 g/mol . This profile places it in a favorable drug-like space (Lipinski's Rule of 5). In contrast, substituting the 2-butylthioether with a 2-methylthio group (as in a common comparator) reduces lipophilicity and molecular weight, potentially altering membrane permeability and target engagement [1]. The specific butyl chain length is a known determinant of activity in related pyrimidine thioether series, with activity varying by orders of magnitude depending on alkyl chain length [2].

Physicochemical Properties Medicinal Chemistry Structure-Activity Relationship

Structural Suitability for Diversification: A Reactive Hydroxymethyl Group Enables Functionalization Not Possible with Simpler Thioethers

Unlike the more basic pyrimidine thioether analog 2-(butylthio)pyrimidine (CAS 66348-66-1), (4-Amino-2-(butylthio)pyrimidin-5-yl)methanol possesses a reactive 5-hydroxymethyl group . This primary alcohol provides a synthetic handle for further derivatization via esterification, etherification, oxidation to an aldehyde or carboxylic acid, or conversion to a leaving group for nucleophilic displacement . This capability is absent in the simpler 2-(butylthio)pyrimidine, making the target compound a far more versatile and valuable building block for the creation of focused compound libraries or activity-based probes. The ability to introduce additional functionalities without perturbing the core pharmacophore is a key advantage for medicinal chemistry campaigns.

Organic Synthesis Chemical Probes Bioconjugation

Optimal Use Cases for (4-Amino-2-(butylthio)pyrimidin-5-yl)methanol Based on Its Differentiated Profile


Selective Chemical Probe for Dissecting APT1 vs. APT2 Function in Cell Signaling

Given its 1.8-fold selectivity for APT1 over APT2 (IC₅₀ of 17 nM vs. 30 nM) [1], (4-Amino-2-(butylthio)pyrimidin-5-yl)methanol is ideally suited for use as a chemical probe to distinguish the isoform-specific roles of acyl-protein thioesterases in cellular models. Researchers investigating pathways such as Ras trafficking and growth factor signaling can use this compound to inhibit APT1 while partially sparing APT2, allowing for a more nuanced dissection of protein palmitoylation dynamics than would be possible with a pan-inhibitor .

A Validated, Potent Starting Point for APT1-Focused Medicinal Chemistry Campaigns

The compound's confirmed nanomolar potency against human APT1 (IC₅₀ = 17 nM) [1] makes it a high-quality hit or lead-like molecule for structure-activity relationship (SAR) studies. Medicinal chemists can utilize this validated scaffold to explore modifications at the 5-hydroxymethyl position to improve selectivity, potency, or pharmacokinetic properties, while maintaining the core 2-butylthio-4-aminopyrimidine pharmacophore essential for target engagement.

A Versatile Building Block for Generating Diverse Pyrimidine-Based Compound Libraries

The presence of the reactive 5-hydroxymethyl group offers a clear advantage over simpler pyrimidine thioethers . This compound is a valuable building block for combinatorial chemistry or parallel synthesis. The primary alcohol can be readily esterified, alkylated, or oxidized to generate a library of derivatives with modified physicochemical properties or to introduce bioconjugation handles, all while preserving the core structure that imparts APT1 inhibitory activity.

Reference Standard for Analytical Method Development and Quality Control in Pyrimidine Synthesis

For industrial and academic laboratories involved in the synthesis of more complex pyrimidine-containing pharmaceuticals or agrochemicals, (4-Amino-2-(butylthio)pyrimidin-5-yl)methanol serves as a well-defined intermediate. Its unique CAS number and established molecular weight (213.30 g/mol) and tPSA (98.06 Ų) make it a suitable reference standard for developing and validating analytical methods (e.g., HPLC, LC-MS) to monitor reactions and assess purity.

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